molecular formula C13H19NO4S B14826071 N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14826071
M. Wt: 285.36 g/mol
InChI Key: GRENNAXAUYEGPB-UHFFFAOYSA-N
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Description

  • The phenol derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods:

In an industrial setting, the production of N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-9(2)17-12-7-4-10(14-19(3,15)16)8-13(12)18-11-5-6-11/h4,7-9,11,14H,5-6H2,1-3H3

InChI Key

GRENNAXAUYEGPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide typically involves the following steps:

  • Formation of the Phenyl Ring Substituents:

    • The starting material, 3-cyclopropoxy-4-isopropoxyphenol, is synthesized through the reaction of cyclopropyl bromide and isopropyl bromide with phenol in the presence of a base such as potassium carbonate.
    • The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • The major products formed include sulfonic acids and other oxidized derivatives.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
    • The primary products are the corresponding amines and alcohols.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.
    • Common reagents include sodium azide and thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, thiourea, polar aprotic solvents.

Scientific Research Applications

Chemistry:

  • N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.

Industry:

  • It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy and isopropoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both cyclopropoxy and isopropoxy groups in N-(3-Cyclopropoxy-4-isopropoxyphenyl)methanesulfonamide imparts unique steric and electronic properties, making it a valuable compound in research and industrial applications.

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